molecular formula C23H25N3O2 B8141441 N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide

N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide

Cat. No.: B8141441
M. Wt: 375.5 g/mol
InChI Key: OIWUSMODCJXXLZ-UHFFFAOYSA-N
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Description

N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an indazole core with various substituents, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Substitution Reactions: Introduction of the phenyl and dimethyl groups can be done via Friedel-Crafts alkylation or acylation.

    Amide Formation: The final step involves coupling the indazole derivative with 3-methoxybenzoic acid using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indazole core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like indazole-3-carboxylic acid and 1-phenyl-1H-indazole share structural similarities.

    Benzamide Derivatives: Compounds such as 3-methoxybenzamide and N-phenylbenzamide are related in structure.

Uniqueness

The uniqueness of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other indazole or benzamide derivatives.

Properties

IUPAC Name

N-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-23(2)13-20(25-22(27)16-8-7-11-18(12-16)28-3)19-15-24-26(21(19)14-23)17-9-5-4-6-10-17/h4-12,15,20H,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWUSMODCJXXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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